Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate
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Overview
Description
Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . Further steps may include the installation of side chains and elimination of masking groups to achieve the final product.
Industrial Production Methods
Industrial production methods for such complex indole derivatives are not extensively documented in the literature. the principles of green chemistry and atom-economical reactions are often employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Commonly uses reagents such as lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Can involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen derived from indole.
Uniqueness
Methyl (2S,5R)-2-isopropyl-1-methyl-3-oxo-2,3,4,5,6,8-hexahydro-1H-[1,4]diazonino[7,6,5-cd]indole-5-carboxylate stands out due to its complex structure and diverse reactivity.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
methyl (10S,13R)-9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate |
InChI |
InChI=1S/C18H23N3O3/c1-10(2)16-17(22)20-13(18(23)24-4)8-11-9-19-12-6-5-7-14(15(11)12)21(16)3/h5-7,9-10,13,16,19H,8H2,1-4H3,(H,20,22)/t13-,16+/m1/s1 |
InChI Key |
UVWFNNYMFSZKHD-CJNGLKHVSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)C(=O)OC |
Origin of Product |
United States |
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